molecular formula C17H16F2N4O2 B2362504 CC(C)Oc1nn(c(C)c1Oc2c(F)cccc2F)c3ncccn3 CAS No. 1644156-94-4

CC(C)Oc1nn(c(C)c1Oc2c(F)cccc2F)c3ncccn3

Cat. No.: B2362504
CAS No.: 1644156-94-4
M. Wt: 346.338
InChI Key: QXKOHUDKALOLDU-UHFFFAOYSA-N
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Description

The compound with the chemical structure “CC©Oc1nn(c©c1Oc2c(F)cccc2F)c3ncccn3” is a complex organic molecule. This compound is characterized by the presence of multiple aromatic rings, fluorine atoms, and nitrogen-containing heterocycles. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of aromatic rings and the introduction of fluorine atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.

    Substitution: The replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its ability to modulate biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to “CC©Oc1nn(c©c1Oc2c(F)cccc2F)c3ncccn3” include:

    Dorsomorphin: A selective inhibitor of AMP-activated protein kinase.

    Other fluorinated aromatic compounds: Which share similar structural features and chemical properties.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of aromatic rings, fluorine atoms, and nitrogen-containing heterocycles

Properties

IUPAC Name

2-[4-(2,6-difluorophenoxy)-5-methyl-3-propan-2-yloxypyrazol-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-10(2)24-16-14(25-15-12(18)6-4-7-13(15)19)11(3)23(22-16)17-20-8-5-9-21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKOHUDKALOLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=CC=N2)OC(C)C)OC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644156-94-4
Record name 2-[4-(2,6-difluorophenoxy)-5-methyl-3-(propan-2-yloxy)-1H-pyrazol-1-yl]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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